molecular formula C20H17F2N3O5S B2653576 2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1798542-82-1

2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2653576
CAS No.: 1798542-82-1
M. Wt: 449.43
InChI Key: YFEOXAQLEFGRLK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a pyrazole ring bearing a 2,3-dihydrobenzo[b][1,4]dioxinylmethyl group and a difluoromethylsulfonyl moiety. The dihydrobenzodioxine ring contributes to stereoelectronic effects, influencing conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O5S/c21-20(22)31(27,28)18-8-4-1-5-15(18)19(26)24-13-9-23-25(10-13)11-14-12-29-16-6-2-3-7-17(16)30-14/h1-10,14,20H,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEOXAQLEFGRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H18F2N2O5SC_{18}H_{18}F_2N_2O_5S with a molecular weight of 396.42 g/mol. The structure features a difluoromethyl sulfonyl group, a pyrazole moiety, and a benzamide framework.

Synthesis

The synthesis of this compound typically follows a multi-step process involving the formation of the pyrazole ring and subsequent functionalization with difluoromethyl sulfonyl groups. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antifungal Activity

In vitro assays have demonstrated that certain pyrazole derivatives possess antifungal properties. Specifically, derivatives with similar structural features have shown moderate to excellent activity against phytopathogenic fungi, suggesting that the target compound may also exhibit antifungal effects .

Anti-inflammatory Effects

Preliminary data suggest that compounds containing the difluoromethyl sulfonyl group may exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, highlighting their potential in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AnticancerInhibits proliferation ,
AntifungalModerate to excellent activity
Anti-inflammatoryReduces cytokine production

Case Studies

  • Anticancer Evaluation : A study evaluated a series of pyrazole derivatives for their antiproliferative effects on breast cancer cell lines. The findings revealed that compounds with structural similarities to the target molecule significantly inhibited cell growth and induced apoptosis.
  • Antifungal Activity Assessment : Another investigation focused on the antifungal efficacy of pyrazole derivatives against various fungal strains. The results indicated that specific modifications in the structure enhanced the antifungal activity compared to standard treatments.
  • Inflammation Model : In a model of inflammation, compounds with difluoromethyl groups were tested for their ability to modulate inflammatory responses in vitro. The results showed a marked decrease in inflammatory markers, suggesting therapeutic potential in inflammatory diseases.

Scientific Research Applications

Synthesis Overview

StepReaction TypeKey ReagentsYield
1Formation of pyrazoleHydrazine hydrate, aldehydeModerate
2SulfonylationDifluoromethyl sulfoneHigh
3Final couplingBenzamide derivativesVariable

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activities. For instance, a series of pyrazole amide derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. The compound's structure allows for interactions with specific molecular targets involved in cancer progression, such as HIF-2α inhibitors, which are crucial in treating iron overload disorders and certain cancers .

Antimicrobial Properties

Compounds containing difluoromethyl groups have been shown to possess antimicrobial activities. Research on related pyrazole derivatives has revealed their effectiveness against several phytopathogenic fungi, with some compounds displaying higher antifungal activity than established agents like boscalid . This suggests that the compound may also have similar applications in agricultural settings.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, particularly in inhibiting nitric oxide production in response to endotoxins. This could position the compound as a candidate for developing new anti-inflammatory drugs .

Herbicidal Activity

The incorporation of difluoromethyl groups into herbicides has been linked to enhanced efficacy against a range of weeds. Studies indicate that compounds similar to 2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide can disrupt specific biochemical pathways in plants, leading to increased herbicidal activity .

Insecticidal Properties

Research has also explored the insecticidal properties of difluoromethyl-containing compounds. These compounds can affect the nervous systems of pests, offering an alternative to traditional insecticides that may have broader ecological impacts .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain modifications, including those similar to 2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide, led to enhanced apoptosis rates compared to controls. This underscores the importance of structural variations in developing effective anticancer agents .

Case Study 2: Agricultural Applications

In a comparative analysis of difluoromethyl-containing herbicides against common agricultural weeds, it was found that these compounds exhibited a significant reduction in weed biomass compared to non-fluorinated analogs. This study highlights the potential for developing more effective agricultural chemicals with reduced environmental impact .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel routes in , utilizing sulfonyl chloride intermediates and pyrazole functionalization. However, the difluoromethyl group necessitates specialized fluorination techniques.
  • Spectroscopic Challenges: Differentiating the dihydrobenzodioxine’s proton environment from similar bicyclic systems (e.g., chromenones in Example 53) requires high-resolution NMR.
  • Biological Relevance : The difluoromethylsulfonyl group’s electronegativity may enhance binding to enzymes with polar active sites, as seen in COX-2 inhibitors. This contrasts with the triazoles’ thione-mediated metal chelation in antimicrobial activity .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

To enhance synthesis efficiency, researchers should focus on:

  • Reaction stoichiometry : Adjust molar ratios of precursors (e.g., benzamide and pyrazole derivatives) to minimize side reactions.
  • Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling steps, as demonstrated in analogous sulfonamide syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while controlled temperature gradients (50–80°C) reduce decomposition .
  • Purification techniques : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl sulfonyl and dihydrodioxin-methyl groups). ¹⁹F NMR resolves fluorinated moieties .
  • X-ray diffraction (XRD) : Single-crystal XRD provides absolute stereochemical confirmation, particularly for the pyrazole-dihydrodioxin junction. Use software like CrystalExplorer for Hirshfeld surface analysis to validate intermolecular interactions .
  • FT-IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1680 cm⁻¹) functional groups .

Advanced: How can computational modeling predict the compound’s reactivity and binding interactions?

Advanced strategies involve:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Pair with solvent-phase simulations (e.g., COSMO-RS) to assess solvation effects .
  • Molecular docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to guide derivatization .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) using CLSI guidelines. Include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing dihydrodioxin with benzofuran) to identify pharmacophore requirements .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize disparate datasets. Address confounding factors like solvent choice (DMSO vs. water) .

Advanced: What methodologies assess the compound’s stability under varying environmental conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (N₂ atmosphere, 10°C/min) to evaluate thermal stability .
  • Photodegradation studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use quenchers (e.g., NaN₃) to identify reactive oxygen species involvement .
  • pH-dependent hydrolysis : Incubate in buffered solutions (pH 1–13) and track half-life using LC-MS. Correlate stability with pKa values of sulfonyl and benzamide groups .

Basic: How to design a robust biological screening protocol for this compound?

  • In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates. Normalize activity to protein concentration (Bradford assay) .
  • Cell-based models : Use immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity (MTT assay) and IC₅₀ determination. Include controls for membrane permeability (e.g., propidium iodide staining) .
  • Microbial susceptibility : Follow EUCAST guidelines for antifungal/bacterial assays. Test against clinically relevant strains (e.g., Candida albicans or Staphylococcus aureus) .

Advanced: What strategies improve selectivity for target vs. off-target interactions?

  • Fragment-based drug design (FBDD) : Screen fragment libraries to identify minimal binding motifs. Optimize via structure-activity relationship (SAR) studies .
  • Selectivity profiling : Use kinase panels (e.g., DiscoverX) to assess off-target inhibition. Apply cheminformatics tools (e.g., SEA) to predict polypharmacology .
  • Cryo-EM studies : Resolve target-ligand complexes at near-atomic resolution to guide rational modifications (e.g., steric bulk addition to reduce off-target binding) .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detection. Calibrate against certified reference standards .
  • ICP-OES : Detect heavy metal residues (e.g., Pd from catalysts) with detection limits <1 ppm .
  • Karl Fischer titration : Quantify water content (<0.5% w/w) to ensure compliance with ICH stability guidelines .

Advanced: How to integrate AI-driven process optimization for scale-up synthesis?

  • COMSOL Multiphysics : Model heat/mass transfer in batch reactors to optimize stirring rates and cooling profiles .
  • Machine learning (ML) : Train models on historical reaction data (e.g., yield, purity) to predict optimal conditions (temperature, solvent ratios) via platforms like TensorFlow .
  • PAT (Process Analytical Technology) : Implement real-time Raman spectroscopy for in-line monitoring of reaction intermediates .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

  • Force field refinement : Re-parameterize MD simulations using experimental data (e.g., binding free energies from ITC) .
  • Conformational sampling : Apply enhanced sampling methods (e.g., metadynamics) to explore flexible regions of the target protein .
  • Experimental validation : Synthesize top-ranked computational hits and validate via SPR (surface plasmon resonance) to measure binding kinetics .

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